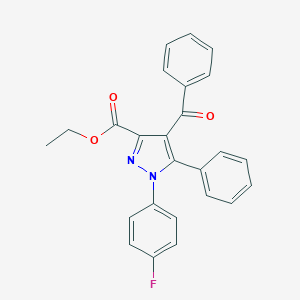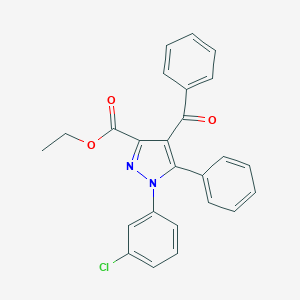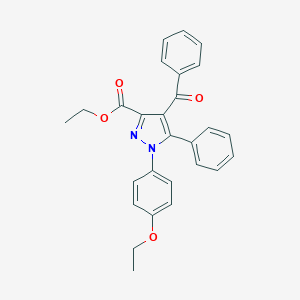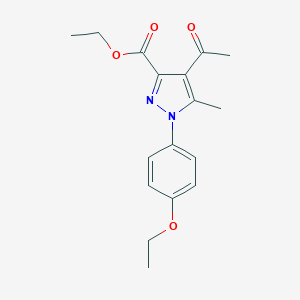![molecular formula C29H28N4O2 B292398 Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292398.png)
Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its potential as a lead compound for the development of new drugs. It has also shown potential as an anticancer agent, making it a valuable tool for cancer research. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for research on Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of research could be to determine its efficacy and safety as an anticancer agent in vivo. Another direction could be to investigate its potential as a treatment for other diseases, such as inflammation and pain. Additionally, further studies could be conducted to determine its mechanism of action and to develop more potent derivatives of the compound.
Métodos De Síntesis
The synthesis of Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 2-methylphenyl hydrazine, 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is then purified using column chromatography to obtain pure Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has shown potential applications in various fields of scientific research. One of the significant areas of application is in the pharmaceutical industry, where it can be used as a lead compound for the development of new drugs. It has also shown potential as an anticancer agent, and studies have shown that it can inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C29H28N4O2 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C29H28N4O2/c1-5-35-28(34)27-31-33(25-9-7-6-8-21(25)4)29-30-24(22-14-10-19(2)11-15-22)18-26(32(27)29)23-16-12-20(3)13-17-23/h6-18,26H,5H2,1-4H3 |
Clave InChI |
IOUBSZSDBPDZPI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5C |
SMILES canónico |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292315.png)
![(4Z)-5-imino-4-[(3-methoxyphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B292317.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)
![ethyl 4-benzoyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B292322.png)






![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292333.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292338.png)